molecular formula C17H15NO3 B13879811 ethyl 5-phenoxy-1H-indole-2-carboxylate

ethyl 5-phenoxy-1H-indole-2-carboxylate

Cat. No.: B13879811
M. Wt: 281.30 g/mol
InChI Key: ZMMATIMBVGPJJV-UHFFFAOYSA-N
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Description

Ethyl 5-phenoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by an indole core substituted with an ethoxycarbonyl group at the 2-position and a phenoxy group at the 5-position. It is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-phenoxy-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenol, ethyl 2-bromoacetate, and indole.

    Formation of Phenoxyacetate: Phenol reacts with ethyl 2-bromoacetate in the presence of a base (e.g., potassium carbonate) to form ethyl 2-phenoxyacetate.

    Cyclization: The ethyl 2-phenoxyacetate undergoes cyclization with indole in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 5-phenoxy-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-phenoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenoxy and ethoxycarbonyl groups enhance its binding affinity to biological receptors, potentially inhibiting or activating specific enzymes or signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5-phenoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but with a hydroxy group at the 5-position.

    Ethyl 5-chloro-2-indolecarboxylate: Contains a chloro group instead of a phenoxy group.

    Ethyl 5-ethoxy-1H-indole-2-carboxylate: Features an ethoxy group at the 5-position.

The uniqueness of this compound lies in its phenoxy substitution, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

Ethyl 5-phenoxy-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The presence of the phenoxy and ethoxycarbonyl groups enhances its binding affinity to various biological targets, potentially modulating enzyme activity and cellular signaling pathways.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in cell signaling, influencing pathways related to inflammation and cancer progression.
  • Enzyme Inhibition : It is believed to inhibit enzymes that play critical roles in metabolic processes and disease mechanisms, including those involved in tumor growth and microbial resistance.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Research has shown that this compound possesses significant anticancer activity. It has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Studies : A study reported that this compound showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.
  • Anticancer Evaluation : In vitro assays conducted on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that the compound induced apoptosis with an IC50 value of approximately 15 µM. This suggests that this compound may serve as a potential therapeutic agent against certain types of cancer .

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
Anticancer (Breast)MDA-MB-23115 µM
Anticancer (Lung)A54920 µM

Properties

IUPAC Name

ethyl 5-phenoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-20-17(19)16-11-12-10-14(8-9-15(12)18-16)21-13-6-4-3-5-7-13/h3-11,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMATIMBVGPJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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